Bomedemstat

説明

Bomedemstat is an orally available, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), with potential antineoplastic activity. Upon administration, bomedemstat binds to and inhibits LSD1, a demethylase that suppresses the expression of target genes by converting the di- and mono-methylated forms of lysine at position 4 of histone H3 (H3K4) to mono- and unmethylated H3K4. LSD1 inhibition enhances H3K4 methylation and increases the expression of tumor suppressor genes. In addition, LSD1 demethylates mono- or di-methylated H3K9 which increases gene expression of tumor promoting genes; thus, inhibition of LSD1 also promotes H3K9 methylation and decreases transcription of these genes. Altogether, this may lead to an inhibition of cell growth in LSD1-overexpressing tumor cells. LSD1, an enzyme belonging to the flavin adenine dinucleotide (FAD)-dependent amine oxidase family is overexpressed in certain tumor cells and plays a key role in the regulation of gene expression, tumor cell growth and survival.

Structure

3D Structure

特性

IUPAC Name |

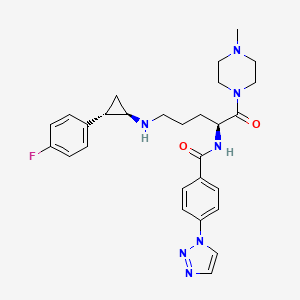

N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34FN7O2/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37)/t24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKBMHGOHXOHTD-KKUQBAQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34FN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1990504-34-1 | |

| Record name | Bomedemstat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1990504341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMG-7289 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bomedemstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BOMEDEMSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2T4ALDEAT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Bomedemstat in Megakarocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bomedemstat (formerly IMG-7289) is an investigational, orally available, small molecule inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a critical role in regulating the proliferation and differentiation of hematopoietic stem cells.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of bomedemstat, with a specific focus on its role in megakaryocyte differentiation and its therapeutic implications in myeloproliferative neoplasms (MPNs) such as essential thrombocythemia (ET) and myelofibrosis (MF).

Core Mechanism of Action: LSD1 Inhibition

LSD1 is a key epigenetic regulator that removes methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9), leading to the repression or activation of gene transcription. In the context of hematopoiesis, LSD1 is crucial for the self-renewal of malignant myeloid cells and plays a pivotal role in the differentiation of myeloid progenitors.[4]

Bomedemstat irreversibly inhibits LSD1, leading to a cascade of effects that ultimately promote the maturation of megakaryocytes, the precursors to platelets.[5][6] By blocking LSD1, bomedemstat allows for the expression of genes that drive megakaryocyte differentiation, a process that is often dysregulated in MPNs.[6] This targeted epigenetic modulation represents a novel therapeutic approach for managing MPNs, which are characterized by the overproduction of one or more types of blood cells.[6][7]

Bomedemstat's Impact on Megakaryocyte Differentiation Signaling Pathways

The differentiation of hematopoietic stem cells into mature megakaryocytes is a complex process governed by a network of transcription factors and signaling pathways. The LSD1-GFI1b axis is a critical regulatory node in this process.

The LSD1-GFI1b Signaling Pathway

Growth Factor Independence 1B (GFI1B) is a transcriptional repressor that is essential for normal megakaryopoiesis and erythropoiesis.[7][8] GFI1B recruits LSD1 to specific gene promoters, where the complex acts to repress genes that would otherwise push progenitor cells towards other myeloid lineages.[9] This targeted gene repression is crucial for committing hematopoietic progenitors to the megakaryocytic fate.

Bomedemstat's inhibition of LSD1 disrupts the repressive function of the GFI1B-LSD1 complex.[9][10] This disruption leads to the expression of genes that promote megakaryocyte maturation and platelet production.

References

- 1. clinicaloptions.com [clinicaloptions.com]

- 2. | BioWorld [bioworld.com]

- 3. merck.com [merck.com]

- 4. 2.6. Assay for colony forming unit‐megakaryocyte (CFU‐MK) [bio-protocol.org]

- 5. Megakaryocyte and Platelet Production from Human Cord Blood Stem Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LSD1/KDM1A and GFI1B repress endothelial fate and induce hematopoietic fate in induced pluripotent stem cell-derived hemogenic endothelium | Haematologica [haematologica.org]

- 9. GFI1B and LSD1 repress myeloid traits during megakaryocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of bleeding disorderassociated GFI1BQ287* mutation and its affected pathways in megakaryocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]

Bomedemstat: An In-depth Technical Guide to its Epigenetic Modifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bomedemstat (formerly IMG-7289, now MK-3543) is an orally available, irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] By inhibiting LSD1, Bomedemstat alters the epigenetic landscape, leading to changes in gene transcription that can impact the proliferation and differentiation of hematopoietic cells. This technical guide provides a comprehensive overview of the epigenetic modifications induced by Bomedemstat, with a focus on its mechanism of action, preclinical and clinical data, and the experimental protocols used to elucidate its effects.

Mechanism of Action: Targeting the Epigenetic Machinery

Bomedemstat's primary mechanism of action is the irreversible inhibition of LSD1. LSD1 is a key epigenetic regulator that removes methyl groups from mono- and di-methylated H3K4 (H3K4me1 and H3K4me2), histone marks generally associated with active gene transcription.[1][2] By blocking this demethylation, Bomedemstat effectively increases the levels of H3K4me1 and H3K4me2 at specific gene loci, thereby altering gene expression.[1][2] This targeted epigenetic modulation is central to its therapeutic potential in myeloproliferative neoplasms (MPNs), where the dysregulation of hematopoietic stem and progenitor cell proliferation and differentiation is a key pathological feature.[1][2][4]

The inhibition of LSD1 by Bomedemstat has been shown to be highly specific. Preclinical studies have demonstrated that Bomedemstat has a greater than 2,500-fold specificity for LSD1 over the structurally related monoamine oxidases A and B (MAO-A and MAO-B).[1] This high specificity minimizes off-target effects, a desirable characteristic for any therapeutic agent. The IC50 of Bomedemstat for LSD1 has been determined to be in the low nanomolar range, highlighting its potency as an inhibitor.[1]

dot

Caption: Bomedemstat's mechanism of action in the cell nucleus.

Preclinical and Clinical Efficacy: Quantitative Data

Bomedemstat has demonstrated significant preclinical and clinical activity in models of and patients with myeloproliferative neoplasms, particularly essential thrombocythemia (ET) and myelofibrosis (MF). The following tables summarize the key quantitative data from these studies.

Table 1: Preclinical Activity of Bomedemstat

| Parameter | Value | Cell/Animal Model | Reference |

| LSD1 IC50 | 9.7 ± 4.0 nM | Enzyme Assay | [1] |

| Specificity (vs. MAO-A/B) | >2500-fold | Enzyme Assay | [1] |

| In vivo Tumor Accumulation (15 mg/kg dose) | 3.76 ± 0.43 µM | Mouse Xenograft | [1] |

| Effect on Platelet Counts | Dose-dependent reduction | C57BL/6 mice | [1] |

Table 2: Clinical Efficacy of Bomedemstat in Essential Thrombocythemia (Phase 2b Study, NCT04254978)

| Endpoint | Result | Patient Population | Reference |

| Platelet Count ≤400 x 10⁹/L | 91% (31/34) of patients treated ≥12 weeks | ET patients resistant/intolerant to at least one standard treatment | [4] |

| Durable Platelet Response (>24 weeks) | 83% (20/24) of patients | ET patients resistant/intolerant to at least one standard treatment | [4] |

| WBC Count <10 x 10⁹/L (in patients with baseline ≥10) | 89% (8/9) of patients | ET patients resistant/intolerant to at least one standard treatment | [4] |

| Symptom Improvement (TSS reduction in patients with baseline ≥10) | 69% (11/16) at Week 12 | ET patients resistant/intolerant to at least one standard treatment | [4] |

| Reduction in Driver Mutation Allele Frequency (JAK2 & CALR) | 87% of patients at Week 24 (mean reduction of 29%) | ET patients resistant/intolerant to at least one standard treatment | [4] |

Table 3: Clinical Efficacy of Bomedemstat in Myelofibrosis (Phase 2 Study, NCT03136185)

| Endpoint | Result | Patient Population | Reference |

| Spleen Volume Reduction (SVR) ≥20% at 24 weeks | 28% of evaluable patients | Advanced MF patients | [5] |

| Total Symptom Score (TSS) Reduction ≥50% at 24 weeks (in patients with baseline ≥20) | 24% (6/25) of patients | Advanced MF patients | [5] |

| Improvement in Bone Marrow Fibrosis by 1 grade | 31% of evaluable patients | Advanced MF patients | [5] |

| Stable or Improved Hemoglobin | 90% of transfusion-independent patients | Advanced MF patients | [5] |

| Reduction in Mutant Allele Frequency (JAK2 and ASXL1) | 48% of patients (mean reduction of 39%) | Advanced MF patients | [5] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific, detailed protocols for Bomedemstat studies are not fully available in the public domain, this section outlines the general methodologies for the key assays used to evaluate its effects.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Methylation Analysis

ChIP-seq is a powerful technique to identify the genome-wide localization of specific histone modifications.

Objective: To map the genomic regions with altered H3K4me1 and H3K4me2 levels following Bomedemstat treatment.

Methodology:

-

Cell Culture and Treatment: Hematopoietic stem and progenitor cells are cultured and treated with Bomedemstat or a vehicle control for a specified duration.

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Specific antibodies against H3K4me1 or H3K4me2 are used to immunoprecipitate the chromatin fragments containing these modifications.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

-

Data Analysis: Sequencing reads are aligned to a reference genome, and peaks are called to identify regions enriched for the histone modification. Differential peak analysis between Bomedemstat-treated and control samples reveals changes in the epigenetic landscape.

dot

Caption: A generalized workflow for ChIP-seq analysis.

RNA Sequencing (RNA-seq) for Gene Expression Profiling

RNA-seq is used to quantify the abundance of RNA transcripts in a sample, providing a comprehensive view of the transcriptome.

Objective: To identify genes that are differentially expressed in response to Bomedemstat treatment.

Methodology:

-

Cell Culture and Treatment: Similar to ChIP-seq, cells are treated with Bomedemstat or a vehicle control.

-

RNA Extraction: Total RNA is extracted from the cells.

-

Library Preparation: mRNA is typically enriched and then fragmented. The RNA fragments are reverse-transcribed into cDNA, and sequencing adapters are ligated.

-

Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome or transcriptome. Gene expression levels are quantified (e.g., as transcripts per million - TPM), and differential expression analysis is performed to identify genes with statistically significant changes in expression between treated and control samples.

Quantitative Mass Spectrometry for Histone Modification Analysis

Mass spectrometry provides a highly sensitive and quantitative method to measure the relative abundance of different histone modifications.

Objective: To quantify the global changes in H3K4 methylation states after Bomedemstat treatment.

Methodology:

-

Histone Extraction: Histones are extracted from the nuclei of treated and control cells.

-

Histone Derivatization and Digestion: Histones are often chemically derivatized (e.g., propionylation) to block unmodified lysines and then digested into peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

-

Data Analysis: The abundance of peptides with specific modifications (e.g., H3K4me1, H3K4me2) is quantified by measuring the area under the curve of their corresponding peaks in the chromatogram. The relative abundance of each modification is then compared between treated and control samples.

Myeloproliferative Neoplasm Symptom Assessment Form Total Symptom Score (MPN-SAF TSS)

The MPN-SAF TSS is a patient-reported outcome measure used to assess the severity of symptoms in patients with MPNs.

Objective: To quantify the change in symptom burden in patients treated with Bomedemstat.

Methodology:

-

Questionnaire Administration: Patients complete a standardized questionnaire rating the severity of 10 key symptoms (fatigue, concentration problems, early satiety, inactivity, night sweats, itching, bone pain, abdominal discomfort, weight loss, and fevers) on a scale from 0 (absent) to 10 (worst imaginable).

-

Score Calculation: The scores for each of the 10 items are summed to generate the Total Symptom Score, ranging from 0 to 100.

-

Assessment: The TSS is assessed at baseline and at various time points during treatment to evaluate the impact of the therapy on the patient's quality of life.

Bone Marrow Fibrosis Grading

Bone marrow fibrosis is a key pathological feature of myelofibrosis.

Objective: To assess the change in bone marrow fibrosis in patients treated with Bomedemstat.

Methodology:

-

Bone Marrow Biopsy: A bone marrow biopsy is obtained from the patient at baseline and after a specified treatment period.

-

Histological Staining: The biopsy sample is fixed, sectioned, and stained, typically with a reticulin stain, to visualize the reticulin fibers in the bone marrow.

-

Grading: A pathologist examines the stained sections under a microscope and grades the degree of fibrosis according to a standardized system, such as the European Consensus on Grading of Myelofibrosis (0 to 3 scale).

-

Quantitative Analysis (Emerging): Automated image analysis software is being developed to provide a more objective and quantitative assessment of fibrosis by measuring the area and density of reticulin fibers.

dot

Caption: Workflow for clinical assessment of Bomedemstat's efficacy.

Signaling Pathways and Logical Relationships

The inhibition of LSD1 by Bomedemstat initiates a cascade of events that ultimately impacts the pathobiology of myeloproliferative neoplasms. The following diagram illustrates the logical relationships from drug administration to clinical outcomes.

dot

Caption: Logical flow from Bomedemstat administration to clinical outcomes.

Conclusion

Bomedemstat is a potent and specific inhibitor of LSD1 that modulates the epigenetic landscape in hematopoietic cells. By increasing histone H3K4 methylation, it alters gene expression programs involved in the proliferation and differentiation of myeloproliferative neoplasm progenitors. This mechanism of action translates into meaningful clinical benefits for patients with essential thrombocythemia and myelofibrosis, including normalization of blood counts, reduction in symptom burden, and improvement in bone marrow fibrosis. While the overarching mechanism is well-understood, further research is needed to fully elucidate the specific downstream gene targets and pathways that are most critical to its therapeutic effects. The continued investigation of Bomedemstat holds promise for advancing the treatment of myeloproliferative neoplasms and other hematological malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Hematopoietic Stem and Progenitor Cells (HSPCs) and Hematopoietic Microenvironment: Molecular and Bioinformatic Studies of the Zebrafish Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptome analysis identifies regulators of hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Bomedemstat In Vitro Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bomedemstat (formerly IMG-7289) is an investigational, orally bioavailable, and irreversible small molecule inhibitor of lysine-specific demethylase 1 (LSD1).[1][2] LSD1, a flavin-dependent monoamine oxidase, plays a crucial role in cellular proliferation and differentiation by regulating gene expression through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2).[3] Dysregulation of LSD1 activity has been implicated in the pathogenesis of various cancers, particularly myeloproliferative neoplasms (MPNs) and small cell lung cancer (SCLC).[3] Bomedemstat's mechanism of action involves the inhibition of LSD1, leading to an increase in H3K4 methylation, which in turn alters gene expression to suppress tumor cell growth and induce apoptosis.[1][2] These application notes provide a detailed protocol for assessing the anti-proliferative effects of Bomedemstat in vitro using a common cell viability assay.

Signaling Pathway of Bomedemstat's Action

Bomedemstat exerts its anti-proliferative effects by targeting the epigenetic regulator LSD1. The simplified signaling pathway is as follows: Bomedemstat irreversibly binds to and inhibits LSD1. This inhibition prevents the demethylation of H3K4me1/2, leading to an accumulation of these histone marks. The altered histone methylation landscape results in changes in the expression of genes that regulate cell cycle progression and apoptosis, ultimately leading to a decrease in cancer cell proliferation.

Caption: Bomedemstat's mechanism of action.

Experimental Workflow for Cell Proliferation Assay

The following diagram outlines the general workflow for determining the effect of Bomedemstat on the proliferation of cancer cell lines in vitro.

Caption: In vitro cell proliferation assay workflow.

Detailed Protocol: Bomedemstat In Vitro Cell Proliferation Assay using WST-1

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of Bomedemstat on cancer cell lines using a WST-1 colorimetric assay.

Materials:

-

Cancer cell lines (e.g., HEL, K562 for hematopoietic malignancies; NCI-H69, NCI-H82 for SCLC)

-

Bomedemstat (IMG-7289)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

96-well flat-bottom cell culture plates, sterile

-

WST-1 cell proliferation reagent

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Culture: Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2 in complete culture medium. Subculture cells as needed to maintain exponential growth.

-

Preparation of Bomedemstat Stock Solution: Prepare a high-concentration stock solution of Bomedemstat (e.g., 10 mM) in DMSO. Store at -20°C.

-

Cell Seeding: a. Harvest cells and perform a cell count to determine cell viability and concentration. b. Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the assay period. A typical range is 2,000-10,000 cells per well. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control (DMSO) and blank (medium only).

-

Cell Treatment: a. Allow the cells to adhere and stabilize for 24 hours in the incubator. b. Prepare serial dilutions of Bomedemstat in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM. c. Add 100 µL of the Bomedemstat dilutions to the respective wells. For the vehicle control wells, add medium containing the same final concentration of DMSO as the highest Bomedemstat concentration. d. The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.

-

WST-1 Assay: a. After the incubation period, add 10 µL of WST-1 reagent to each well. b. Incubate the plate for an additional 1-4 hours at 37°C. The incubation time with WST-1 should be optimized for each cell line. c. Gently shake the plate for 1 minute to ensure a homogenous mixture.

-

Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader. Use 650 nm as a reference wavelength if desired.

-

Data Analysis: a. Subtract the absorbance of the blank wells from all other wells. b. Calculate the percentage of cell viability for each Bomedemstat concentration relative to the vehicle control (100% viability). c. Plot the percentage of cell viability against the logarithm of the Bomedemstat concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Quantitative Data: In Vitro Anti-proliferative Activity of Bomedemstat

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of Bomedemstat in various cancer cell lines.

| Cell Line | Cancer Type | Assay Duration | IC50 (nM) |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 96 hours | 8.9 |

| MV-4-11 | Acute Myeloid Leukemia (AML) | 96 hours | 11.2 |

| NCI-H526 | Small Cell Lung Cancer (SCLC) | 96 hours | 7.5 |

| NCI-H146 | Small Cell Lung Cancer (SCLC) | 96 hours | 12.4 |

Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions.

This application note provides a comprehensive guide for assessing the in vitro anti-proliferative effects of Bomedemstat. The detailed protocol for the WST-1 assay, along with the provided signaling pathway and experimental workflow diagrams, offers a robust framework for researchers to evaluate the efficacy of Bomedemstat in relevant cancer cell lines. The quantitative data presented underscores the potent anti-proliferative activity of Bomedemstat, particularly in hematological malignancies and small cell lung cancer. This information is valuable for professionals engaged in the preclinical development and characterization of novel epigenetic therapies.

References

Application Note: Quantifying Bomedemstat-Induced Apoptosis using Annexin V/PI Staining and Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bomedemstat (MK-3543, IMG-7289) is an investigational, orally available small molecule that irreversibly inhibits Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1 is an epigenetic enzyme crucial for regulating gene expression by demethylating histones, particularly H3K4me1 and H3K4me2.[2] In various hematologic malignancies, such as myeloproliferative neoplasms (MPNs), LSD1 is overexpressed and plays a key role in the self-renewal of malignant stem cells and progenitor cell differentiation.[3][4]

By inhibiting LSD1, Bomedemstat alters gene expression patterns that drive the proliferation of malignant cells.[5] This inhibition leads to the reactivation of tumor suppressor genes and pathways that promote programmed cell death, or apoptosis.[5][6] Specifically, Bomedemstat's mechanism can involve increasing levels of the tumor suppressor protein p53 and reducing anti-apoptotic factors.[6] Therefore, accurately quantifying apoptosis is a critical step in evaluating the efficacy of Bomedemstat in preclinical models.

This application note provides a detailed protocol for using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to measure apoptosis in cancer cell lines treated with Bomedemstat.

Principle of the Assay

Flow cytometry with Annexin V/PI dual staining is a standard method for identifying and quantifying apoptotic cells. The assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells based on changes in plasma membrane integrity and composition.[7]

-

Annexin V: This is a calcium-dependent protein with a high affinity for phosphatidylserine (PS).[8] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[9][10]

-

Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent. It cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus red.

This dual-staining approach allows for the differentiation of cell populations:

-

Annexin V- / PI- : Live, healthy cells.

-

Annexin V+ / PI- : Early apoptotic cells.

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells.

-

Annexin V- / PI+ : Necrotic cells (often considered an artifact or primary necrosis).

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials and Reagents

-

Bomedemstat (and appropriate vehicle, e.g., DMSO)

-

Target cancer cell line (e.g., AML, SCLC, or MPN-derived cell lines)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), cold

-

Trypsin-EDTA (for adherent cells)

-

FITC Annexin V Apoptosis Detection Kit with PI (or similar kit containing Annexin V, PI, and 10X Binding Buffer)

-

Flow cytometer

-

Microcentrifuge

-

5 mL polystyrene tubes (FACS tubes)

Procedure

-

Cell Seeding and Treatment:

-

Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of Bomedemstat in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Replace the medium with the Bomedemstat-containing medium and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

Cell Harvesting:

-

Suspension cells: Transfer the cells from each well into separate centrifuge tubes.

-

Adherent cells: Collect the culture supernatant (which contains floating apoptotic cells). Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with their corresponding supernatant.

-

Centrifuge the cell suspensions at approximately 500 x g for 5 minutes at 4°C. Discard the supernatant.

-

-

Cell Washing:

-

Wash the cells twice with cold PBS to remove any residual medium. For each wash, resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 500 x g for 5 minutes.

-

-

Staining:

-

Prepare 1X Binding Buffer by diluting the 10X stock solution with deionized water.[11]

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[12]

-

Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a fresh 5 mL FACS tube.[12]

-

Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[12]

-

Add 5 µL of Propidium Iodide (PI) staining solution.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour) to ensure accuracy.[12]

-

Set up the flow cytometer using unstained, Annexin V-only, and PI-only stained cells as controls to establish compensation and set quadrant gates correctly.

-

Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

-

Data Presentation and Interpretation

The data from the flow cytometer can be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants (Q1, Q2, Q3, Q4) representing different cell populations.

-

Lower-Left (Q3: Annexin V- / PI-): Viable cells

-

Lower-Right (Q4: Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Q1: Annexin V- / PI+): Necrotic cells

The percentage of cells in each quadrant should be recorded for each treatment condition. This quantitative data can be summarized in a table for clear comparison.

Table 1: Effect of Bomedemstat on Apoptosis Induction in [Cell Line Name] after 48h

| Bomedemstat Conc. (µM) | % Viable Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | Total Apoptotic Cells (%) (Q2 + Q4) |

| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 |

| 0.1 | 88.7 ± 3.4 | 6.8 ± 1.1 | 3.5 ± 0.6 | 10.3 |

| 1.0 | 65.4 ± 4.5 | 22.1 ± 2.9 | 11.3 ± 1.8 | 33.4 |

| 10.0 | 30.1 ± 5.2 | 45.8 ± 4.1 | 22.5 ± 3.3 | 68.3 |

Note: Data shown are hypothetical examples and should be replaced with actual experimental results. Values are represented as Mean ± SD for n=3 replicates.

Visualizations

Bomedemstat's Mechanism of Action

Caption: Bomedemstat inhibits LSD1, leading to the reactivation of pro-apoptotic genes and inducing apoptosis.

Experimental Workflow for Annexin V/PI Staining

Caption: Workflow for assessing Bomedemstat-induced apoptosis via Annexin V/PI flow cytometry.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Bomedemstat - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Phase II Results Support Safety, Efficacy of Bomedemstat with Ruxolitinib in in Patients with MF | Blood Cancers Today [bloodcancerstoday.com]

- 5. What is Bomedemstat used for? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]

- 9. youtube.com [youtube.com]

- 10. agilent.com [agilent.com]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FI [thermofisher.com]

- 12. bdbiosciences.com [bdbiosciences.com]

Establishing a Bomedemstat-Resistant Cell Line Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bomedemstat (IMG-7289) is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers, particularly myeloproliferative neoplasms (MPNs).[1][2][3] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. This document provides detailed application notes and protocols for establishing and characterizing a bomedemstat-resistant cell line model. Such a model is an invaluable tool for investigating the molecular mechanisms of resistance, identifying potential biomarkers, and evaluating novel therapeutic strategies to overcome resistance.

Introduction

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), epigenetic marks generally associated with transcriptional repression.[1] Bomedemstat irreversibly inhibits LSD1, leading to the reactivation of genes that promote differentiation and apoptosis of malignant cells.[3] While showing promise in clinical trials for MPNs, the potential for acquired resistance remains a concern.[4][5][6] Understanding the mechanisms by which cancer cells evade bomedemstat's therapeutic effects is crucial for the development of more durable treatment strategies.

This protocol outlines a systematic approach to generate a bomedemstat-resistant cell line in vitro using a dose-escalation method.[1][2][7] Subsequent characterization of the resistant phenotype will enable researchers to explore the underlying molecular alterations.

Data Presentation

Table 1: Expected Quantitative Data from Characterization of Bomedemstat-Resistant Cell Line

| Parameter | Parental Cell Line (Expected) | Bomedemstat-Resistant Cell Line (Expected) |

| Bomedemstat IC50 (nM) | 10 - 100 | > 1000 |

| LSD1 Expression (Relative to loading control) | 1.0 | 1.0 - 1.5 |

| H3K4me2 Levels (Relative to total H3) | Basal | Increased |

| Expression of Mesenchymal Markers (e.g., Vimentin, N-Cadherin) | Low | High |

| Expression of Epithelial Markers (e.g., E-Cadherin) | High | Low |

| TEAD4 Expression (Relative to loading control) | Low | High |

| Cell Proliferation Rate (Doubling Time, hours) | 24 - 36 | 24 - 48 |

| Apoptosis Rate (Annexin V positive cells, %) | Dose-dependent increase with bomedemstat | Reduced sensitivity to bomedemstat-induced apoptosis |

Experimental Protocols

Protocol 1: Establishment of a Bomedemstat-Resistant Cell Line

Objective: To generate a cancer cell line with acquired resistance to bomedemstat using a continuous, dose-escalation method.

Materials:

-

Parental cancer cell line (e.g., a human myeloid leukemia cell line like MV-4-11 or a small cell lung cancer line like NCI-H69)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Bomedemstat (IMG-7289)

-

Dimethyl sulfoxide (DMSO)

-

Cell counting solution (e.g., Trypan Blue)

-

96-well plates

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Determine the initial IC50 of Bomedemstat: a. Seed the parental cells in 96-well plates at an appropriate density. b. The following day, treat the cells with a range of bomedemstat concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. c. Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).

-

Initiate the Dose-Escalation: a. Culture the parental cells in a medium containing bomedemstat at a starting concentration of approximately IC20 (the concentration that inhibits 20% of cell growth). b. Maintain the cells in this drug-containing medium, changing the medium every 2-3 days. c. Monitor cell viability and morphology regularly. Initially, a significant proportion of cells may die.

-

Gradual Increase in Bomedemstat Concentration: a. Once the cells have adapted and are proliferating steadily at the current drug concentration (typically after 2-3 passages), increase the bomedemstat concentration by approximately 1.5 to 2-fold. b. Continue this stepwise increase in drug concentration, allowing the cells to recover and resume proliferation at each new concentration. This process can take several months.[3]

-

Isolation of the Resistant Population: a. Once the cells can proliferate in a significantly higher concentration of bomedemstat (e.g., 10-20 times the initial IC50), the population is considered resistant. b. To ensure a homogenous resistant cell line, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS).

-

Confirmation of Resistance: a. Determine the IC50 of bomedemstat in the newly established resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.

Protocol 2: Characterization of the Bomedemstat-Resistant Phenotype

Objective: To investigate the molecular and phenotypic changes in the bomedemstat-resistant cell line.

Materials:

-

Parental and bomedemstat-resistant cell lines

-

Reagents for Western blotting (antibodies against LSD1, H3K4me2, Vimentin, E-Cadherin, TEAD4, and loading controls)

-

Reagents for quantitative PCR (qPCR) (primers for genes of interest)

-

Reagents for cell proliferation, apoptosis, and migration/invasion assays

Procedures:

-

Western Blot Analysis: a. Lyse parental and resistant cells and quantify protein concentration. b. Perform SDS-PAGE and transfer proteins to a PVDF membrane. c. Probe the membrane with primary antibodies against LSD1, H3K4me2, mesenchymal and epithelial markers, and TEAD4. d. Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Quantitative PCR (qPCR): a. Isolate total RNA from parental and resistant cells and synthesize cDNA. b. Perform qPCR using primers for genes associated with potential resistance pathways (e.g., TEAD4, mesenchymal-related genes).

-

Functional Assays: a. Cell Proliferation Assay: Compare the growth rates of parental and resistant cells in the presence and absence of bomedemstat. b. Apoptosis Assay: Treat both cell lines with bomedemstat and measure apoptosis using methods like Annexin V/PI staining followed by flow cytometry. c. Migration and Invasion Assays: Use Transwell assays to assess changes in the migratory and invasive potential of the resistant cells.

Visualizations

Bomedemstat Mechanism of Action and Downstream Signaling

Caption: Bomedemstat irreversibly inhibits LSD1, impacting downstream signaling pathways.

Experimental Workflow for Establishing a Bomedemstat-Resistant Cell Line

Caption: Workflow for generating and characterizing a bomedemstat-resistant cell line.

Hypothesized Resistance Mechanisms to Bomedemstat

References

- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Culture Academy [procellsystem.com]

- 3. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for CellTiter-Glo® Luminescent Cell Viability Assay with Bomedemstat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bomedemstat is an investigational, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the proliferation and survival of various cancer cells.[1][2] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for quantifying cell viability based on the measurement of ATP, an indicator of metabolically active cells.[3][4][5] This document provides detailed application notes and protocols for utilizing the CellTiter-Glo® assay to assess the cytotoxic effects of Bomedemstat on cancer cells.

Principle of the Method

The CellTiter-Glo® Assay utilizes a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present. In healthy, metabolically active cells, ATP is abundant. Upon cell lysis, ATP is released and acts as a substrate for the luciferase enzyme, producing a "glow-type" luminescence. The intensity of this signal directly correlates with the number of viable cells in culture.[3][4][5][6]

Bomedemstat, by inhibiting LSD1, can induce apoptosis or cell cycle arrest in cancer cells, leading to a decrease in metabolic activity and a subsequent reduction in intracellular ATP levels. This reduction in ATP results in a diminished luminescent signal in the CellTiter-Glo® assay, providing a quantitative measure of Bomedemstat's cytotoxic or cytostatic effects.

Data Presentation

The following tables summarize the dose-dependent effect of Bomedemstat on the viability of various cancer cell lines as determined by the CellTiter-Glo® assay.

Table 1: Effect of Bomedemstat on the Viability of Small Cell Lung Cancer (SCLC) Cell Lines

| Cell Line | Bomedemstat Concentration (µM) | Percent Viability (Relative to DMSO control) |

| RP-116 | 0.1 | ~100% |

| 1 | ~95% | |

| 10 | ~80% | |

| RP-48 | 0.1 | ~100% |

| 1 | ~90% | |

| 10 | ~75% |

Data adapted from a study on murine SCLC cell lines treated with Bomedemstat for 96 hours.[7]

Table 2: IC50 Values of LSD1 Inhibitors in Various Cancer Cell Lines (for reference)

| Compound | Cell Line | Cancer Type | IC50 (µM) - CellTiter-Glo® |

| GSK-LSD1 | Multiple Cell Lines | Various | Varies (see source) |

| Compound 7 | Bladder Cancer Cell Lines | Bladder Cancer | Varies (see source) |

| Various | Various | Various | Varies (see source) |

Note: These IC50 values are for different LSD1 inhibitors and are provided as a reference for the expected range of potency. Specific IC50 values for Bomedemstat across a wide range of cancer cell lines determined by CellTiter-Glo® are not yet widely published. Researchers are encouraged to determine the IC50 of Bomedemstat in their specific cell lines of interest.

Signaling Pathways and Experimental Workflows

Experimental Protocols

Materials

-

Bomedemstat (or other LSD1 inhibitor)

-

Cancer cell line of interest

-

Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)

-

Opaque-walled 96-well or 384-well plates suitable for luminescence readings

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)

-

Multichannel pipette

-

Plate shaker

-

Luminometer

Protocol for Determining IC50 of Bomedemstat using CellTiter-Glo®

This protocol is adapted for a 96-well plate format.[4][5]

1. Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.

-

Note: The optimal cell density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase at the end of the experiment and that the luminescent signal is within the linear range of the luminometer.

-

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plate at 37°C in a humidified CO2 incubator overnight to allow cells to attach.

2. Compound Treatment:

-

Prepare a serial dilution of Bomedemstat in culture medium at 2X the final desired concentrations.

-

Remove 50 µL of medium from each well and add 50 µL of the 2X Bomedemstat dilutions to the respective wells.

-

For the vehicle control wells, add 50 µL of medium containing the same concentration of DMSO as the highest Bomedemstat concentration.

-

Incubate the plate for the desired treatment period (e.g., 72 or 96 hours).

3. CellTiter-Glo® Assay Procedure:

-

Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes before use.[4]

-

Add 100 µL of CellTiter-Glo® Reagent to each well of the 96-well plate.[4]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[4]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

4. Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Subtract the average background luminescence (from medium-only wells) from all experimental readings.

-

Calculate the percentage of cell viability for each Bomedemstat concentration relative to the vehicle control (100% viability).

-

Plot the percent viability against the logarithm of the Bomedemstat concentration.

-

Determine the IC50 value (the concentration of Bomedemstat that inhibits cell viability by 50%) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Conclusion

The CellTiter-Glo® Luminescent Cell Viability Assay provides a sensitive, reliable, and high-throughput compatible method for evaluating the cytotoxic and cytostatic effects of Bomedemstat. By quantifying ATP levels, this assay offers a direct measure of metabolically active cells, enabling the determination of dose-dependent responses and IC50 values. The provided protocols and diagrams serve as a comprehensive guide for researchers investigating the therapeutic potential of Bomedemstat and other LSD1 inhibitors in various cancer models.

References

- 1. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OUH - Protocols [ous-research.no]

- 4. ch.promega.com [ch.promega.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of LSD1 with bomedemstat sensitizes small cell lung cancer to immune checkpoint blockade and T cell killing - PMC [pmc.ncbi.nlm.nih.gov]

Bomedemstat in DMSO for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of Bomedemstat in dimethyl sulfoxide (DMSO) for various cell culture experiments. Bomedemstat is an irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[1][2][3] Its ability to modulate gene expression makes it a compound of significant interest in oncology and hematology research.[2][4]

Data Presentation: Bomedemstat Solubility

The solubility of Bomedemstat and its hydrochloride salt in DMSO is summarized below. It is crucial to use fresh, anhydrous DMSO for optimal solubility, as absorbed moisture can significantly reduce it.[3][5]

| Compound | Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Bomedemstat | DMSO | 100 | 192.45 | Use fresh DMSO.[3] |

| Bomedemstat hydrochloride | DMSO | 75 | 134.88 | Requires sonication.[5] |

| Bomedemstat hydrochloride | DMSO | 250 | 449.58 | Requires sonication.[6] |

Signaling Pathway of Bomedemstat

Bomedemstat exerts its effects by irreversibly inhibiting LSD1. This inhibition leads to an increase in the methylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3][5][7] These histone modifications alter gene expression, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells.[3][4] This process involves the downregulation of anti-apoptotic proteins like BCL-XL and the upregulation of pro-apoptotic proteins such as PUMA.[6][7]

Caption: Bomedemstat inhibits LSD1, leading to altered gene expression and apoptosis.

Experimental Protocols

Preparation of Bomedemstat Stock Solution

This protocol describes the preparation of a 100 mM Bomedemstat stock solution in DMSO.

Materials:

-

Bomedemstat powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional, but recommended for hydrochloride salt)

Procedure:

-

Aseptically weigh the required amount of Bomedemstat powder. The molecular weight of Bomedemstat is 519.64 g/mol .

-

Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 51.96 mg of Bomedemstat in 1 mL of DMSO.

-

Vortex the solution until the powder is completely dissolved. If preparing a solution of Bomedemstat hydrochloride, sonication may be necessary to ensure complete dissolution.[5][6]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Cell Viability Assay

This protocol outlines a typical MTT or similar colorimetric assay to assess the effect of Bomedemstat on cell proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Bomedemstat stock solution (100 mM in DMSO)

-

MTT reagent (or similar viability reagent)

-

Solubilization buffer (e.g., DMSO or a detergent-based buffer)

-

Microplate reader

Experimental Workflow:

Caption: Workflow for a typical cell viability assay with Bomedemstat.

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the Bomedemstat stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 50 nM, 100 nM, 1 µM, 10 µM).[7][8][9] Include a vehicle control (DMSO) at the same final concentration as the highest Bomedemstat treatment.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Bomedemstat.

-

Incubate the plate for the desired treatment duration (e.g., 72 to 96 hours).[7][8]

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting changes in the expression of apoptosis-related proteins following Bomedemstat treatment.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Bomedemstat stock solution (100 mM in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BCL-XL, anti-PUMA, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with Bomedemstat at the desired concentrations for the appropriate duration.

-

Harvest the cells and lyse them in RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control like GAPDH.

References

- 1. Bomedemstat - Wikipedia [en.wikipedia.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. selleckchem.com [selleckchem.com]

- 4. What is Bomedemstat used for? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of LSD1 with bomedemstat sensitizes small cell lung cancer to immune checkpoint blockade and T cell killing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

Measuring the In Vivo Activity of Bomedemstat: Application Notes and Protocols for Pharmacodynamic Assays

For Immediate Release

These application notes provide detailed protocols for key pharmacodynamic (PD) assays to measure the in vivo activity of Bomedemstat (MK-3543, formerly IMG-7289), an irreversible inhibitor of lysine-specific demethylase 1 (LSD1). These assays are designed for researchers, scientists, and drug development professionals to assess target engagement and downstream biological effects of Bomedemstat in preclinical and clinical settings.

Introduction to Bomedemstat and its Mechanism of Action

Bomedemstat is an orally bioavailable small molecule that potently and irreversibly inhibits the enzymatic activity of LSD1.[1][2] LSD1, also known as KDM1A, is a flavin-dependent demethylase that primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), epigenetic marks associated with active gene transcription.[3][4] By inhibiting LSD1, Bomedemstat leads to the accumulation of H3K4me1/2, altering gene expression and inducing differentiation in various cancer cell types, particularly in hematological malignancies.[2][4][5] LSD1 is crucial for the self-renewal of malignant hematopoietic stem cells and the differentiation of hematopoietic progenitors.[6] Bomedemstat's mechanism of action makes it a promising therapeutic agent for myeloproliferative neoplasms (MPNs) such as essential thrombocythemia (ET) and myelofibrosis (MF), as well as certain solid tumors.[7][8][9]

These application notes describe a suite of pharmacodynamic assays to monitor the in vivo activity of Bomedemstat, including direct target engagement, modulation of downstream biomarkers, and assessment of on-target physiological effects.

Key Pharmacodynamic Assays

A multi-faceted approach is recommended to comprehensively evaluate the in vivo pharmacodynamics of Bomedemstat. This includes assays to confirm target engagement, measure downstream molecular changes, and assess cellular and physiological responses.

| Assay | Purpose | Sample Type | Key Readouts |

| Western Blotting | To measure the accumulation of H3K4me2, a direct substrate of LSD1. | Tumor tissue, peripheral blood mononuclear cells (PBMCs), bone marrow aspirates. | Increased levels of H3K4me2 relative to total H3. |

| Immunohistochemistry (IHC) | To visualize and quantify the increase in H3K4me2 in tissue context. | Formalin-fixed, paraffin-embedded (FFPE) tumor tissue. | Increased nuclear staining intensity of H3K4me2. |

| Flow Cytometry | To quantify the expression of myeloid differentiation markers. | Whole blood, bone marrow, splenocytes. | Increased percentage of CD11b+ and CD86+ cells. |

| Quantitative PCR (qPCR) | To measure the upregulation of GFI1B, a downstream target gene of LSD1 inhibition. | Tumor tissue, PBMCs, bone marrow cells. | Increased mRNA expression of GFI1B. |

| Complete Blood Count (CBC) | To monitor on-target hematopoietic effects. | Whole blood. | Changes in platelet, red blood cell, and white blood cell counts. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Bomedemstat and a typical experimental workflow for assessing its pharmacodynamic effects in vivo.

Caption: Bomedemstat inhibits LSD1, leading to increased H3K4me1/2 and target gene activation.

Caption: Experimental workflow for in vivo pharmacodynamic assessment of Bomedemstat.

Protocol 1: Western Blotting for H3K4me2

This protocol details the detection of H3K4 di-methylation in tumor tissue or cells following Bomedemstat treatment.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

4-20% Mini-PROTEAN TGX Precast Protein Gels

-

PVDF membrane

-

Tris-Glycine transfer buffer with 20% methanol

-

Blocking buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Primary antibodies:

-

Rabbit anti-H3K4me2 (e.g., Abcam ab7766 or similar validated antibody)

-

Rabbit anti-Total Histone H3 (e.g., Cell Signaling Technology #4499 or similar validated antibody)

-

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Sample Preparation:

-

Homogenize frozen tumor tissue or lyse cell pellets in RIPA buffer on ice.

-

Sonicate briefly to shear DNA and reduce viscosity.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Prepare protein lysates by diluting in Laemmli sample buffer and boiling for 5 minutes.

-

Load 20-30 µg of protein per lane on a 4-20% SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm transfer efficiency by Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (anti-H3K4me2, diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software.

-

Normalize the H3K4me2 signal to the total Histone H3 signal for each sample.

-

Protocol 2: Immunohistochemistry for H3K4me2

This protocol allows for the visualization of H3K4me2 levels in FFPE tumor sections.

Materials:

-

FFPE tumor sections (4-5 µm)

-

Xylene and graded ethanol series

-

Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0)

-

3% Hydrogen peroxide

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-H3K4me2 (validated for IHC)

-

HRP-conjugated anti-rabbit secondary antibody

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating in a pressure cooker or water bath.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 15 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate with primary anti-H3K4me2 antibody overnight at 4°C.

-

Wash with PBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash with PBST.

-

Develop the signal with DAB substrate.

-

Counterstain with hematoxylin.

-

-

Dehydration and Mounting:

-

Dehydrate slides through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Analysis:

-

Image slides using a brightfield microscope.

-

Quantify staining intensity using image analysis software (e.g., H-score).

-

Protocol 3: Flow Cytometry for Myeloid Differentiation Markers

This protocol is for the analysis of myeloid differentiation markers CD11b and CD86 on cells from peripheral blood, bone marrow, or spleen.

Materials:

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

RBC Lysis Buffer

-

Fc block (anti-CD16/CD32)

-

Fluorochrome-conjugated antibodies:

-

Anti-mouse CD45

-

Anti-mouse CD11b

-

Anti-mouse CD86

-

-

Viability dye (e.g., 7-AAD or a fixable viability dye)

-

Flow cytometer

Procedure:

-

Single-Cell Suspension Preparation:

-

For whole blood, perform RBC lysis.

-

For bone marrow, flush femurs and tibias with FACS buffer and pass through a cell strainer.

-

For spleen, create a single-cell suspension by mechanical dissociation and pass through a cell strainer, followed by RBC lysis.

-

-

Staining:

-

Resuspend cells in FACS buffer.

-

Block Fc receptors with Fc block for 10-15 minutes on ice.

-

Add the antibody cocktail (CD45, CD11b, CD86) and incubate for 30 minutes on ice in the dark.

-

Wash cells with FACS buffer.

-

Resuspend cells in FACS buffer containing a viability dye.

-

-

Data Acquisition and Analysis:

-

Acquire samples on a flow cytometer.

-

Gate on single, live, CD45+ cells.

-

Within the CD45+ population, quantify the percentage of cells expressing CD11b and CD86.

-

Protocol 4: Quantitative PCR for GFI1B Expression

This protocol measures the mRNA expression of GFI1B, a gene transcriptionally repressed by the LSD1/GFI1B complex.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Validated qPCR primers for GFI1B and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from tissue or cells using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from 1 µg of total RNA.

-

-

qPCR:

-

Prepare qPCR reactions containing SYBR Green Master Mix, forward and reverse primers for GFI1B or the reference gene, and cDNA.

-

Run the qPCR reaction using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the Ct values for GFI1B and the reference gene.

-

Calculate the relative expression of GFI1B using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to a vehicle control.

-

Protocol 5: Complete Blood Count (CBC) Analysis

This protocol is for monitoring the on-target hematological effects of Bomedemstat.

Materials:

-

EDTA-coated collection tubes

-

Automated hematology analyzer

Procedure:

-

Blood Collection:

-

Collect peripheral blood from animals into EDTA-coated tubes to prevent coagulation.

-

-

Analysis:

-

Analyze the blood samples using a calibrated automated hematology analyzer according to the manufacturer's instructions.

-

-

Parameters to Monitor:

-

Platelet count (thrombocytopenia is an expected on-target effect)

-

Red blood cell count

-

Hemoglobin and hematocrit

-

White blood cell count and differential

-

Data Interpretation and Troubleshooting

Consistent and reproducible data are critical for the successful application of these pharmacodynamic assays. For quantitative assays, it is essential to include appropriate controls, such as vehicle-treated animals, to establish a baseline. Dose-response and time-course studies are recommended to fully characterize the pharmacodynamic effects of Bomedemstat. For troubleshooting common issues with each protocol, refer to standard laboratory manuals and manufacturer's guidelines.

Conclusion

The pharmacodynamic assays outlined in these application notes provide a robust framework for evaluating the in vivo activity of Bomedemstat. By combining assays that measure direct target engagement, downstream biomarker modulation, and physiological responses, researchers can gain a comprehensive understanding of Bomedemstat's mechanism of action and its therapeutic potential.

References

- 1. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of LSD1 with bomedemstat sensitizes small cell lung cancer to immune checkpoint blockade and T cell killing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. merck.com [merck.com]

- 9. targetedonc.com [targetedonc.com]

Troubleshooting & Optimization

Overcoming Bomedemstat solubility issues in aqueous solutions

Welcome to the Bomedemstat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with Bomedemstat in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant biological pathways to support your research.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to Bomedemstat's solubility in a question-and-answer format.

Q1: My Bomedemstat is not dissolving in my aqueous buffer. What should I do?

A1: Bomedemstat is practically insoluble in water and aqueous buffers at neutral pH. To dissolve Bomedemstat for in vitro assays, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for creating a high-concentration stock solution.[1]

Q2: I've dissolved Bomedemstat in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like Bomedemstat. Here are several troubleshooting steps:

-

Lower the final concentration: The final concentration of Bomedemstat in your aqueous medium may be too high. Try using a lower final concentration.

-

Increase the percentage of serum: If your cell culture medium contains serum, increasing the serum concentration (e.g., from 10% to 20% FBS) can sometimes help to solubilize hydrophobic compounds.

-

Use a gentle mixing technique: When adding the Bomedemstat stock solution to your aqueous medium, do so dropwise while gently vortexing or swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

-

Warm the aqueous medium: Gently warming the aqueous medium to 37°C before adding the Bomedemstat stock solution can sometimes improve solubility.

Q3: What is the optimal pH for dissolving Bomedemstat in an aqueous solution?

Q4: Can I use sonication to help dissolve Bomedemstat?

A4: Yes, sonication can be used to aid in the dissolution of Bomedemstat in the initial organic solvent (e.g., DMSO). After adding the compound to the solvent, brief sonication in a water bath can help to break up any clumps and facilitate complete dissolution. However, be cautious with the duration and power of sonication to avoid potential degradation of the compound.

Data Presentation: Bomedemstat Solubility

The following table summarizes the known solubility of Bomedemstat in various solvents.

| Solvent | Concentration | Observations | Reference |

| Aqueous Solutions | |||

| Water | Insoluble | Not recommended as a primary solvent. | [1] |

| Phosphate-Buffered Saline (PBS) | Very Low | Prone to precipitation, especially at higher concentrations. | General Knowledge |

| Organic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Recommended for preparing high-concentration stock solutions. | [1] |

| Ethanol | ≥ 100 mg/mL | Can be used as an alternative to DMSO for stock solutions. | [1] |

| Formulations for in vivo studies | |||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Vehicle for injection | A common formulation for intravenous or intraperitoneal administration. | [2] |

| 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in water | Vehicle for oral gavage | A suspension can be prepared for oral administration. | [2] |

Experimental Protocols

Protocol 1: Preparation of Bomedemstat Stock Solution for in vitro Assays

Materials:

-

Bomedemstat powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Carefully weigh the desired amount of Bomedemstat powder in a sterile microcentrifuge tube or vial. Perform this in a chemical fume hood using appropriate personal protective equipment.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM, or 100 mg/mL).

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, briefly sonicate the tube in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

-

-

Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Bomedemstat Formulation for Oral Gavage in Mice

Materials:

-

Bomedemstat powder

-

0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

-

Mortar and pestle or homogenizer

-

Stir plate and stir bar

-

Sterile tubes for storage

Procedure:

-

Prepare 0.5% CMC-Na Solution: Dissolve 0.5 g of CMC-Na in 100 mL of sterile water. Stir until fully dissolved. This may take some time.

-

Weigh Bomedemstat: Weigh the required amount of Bomedemstat powder.

-

Create a Paste: Add a small amount of the 0.5% CMC-Na solution to the Bomedemstat powder and triturate using a mortar and pestle to create a smooth paste. This helps to prevent clumping.

-

Formulate the Suspension: Gradually add the remaining volume of the 0.5% CMC-Na solution to the paste while continuously stirring or homogenizing.

-

Ensure Homogeneity: Continue to stir the suspension for at least 15-30 minutes to ensure it is uniform.

-

Storage: Store the formulation at 4°C and use it within a week. Always re-suspend by vortexing or stirring before each administration.

Visualizations

Signaling Pathways and Experimental Workflows